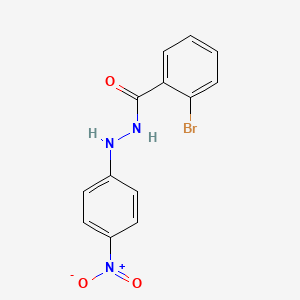

2-bromo-N'-(4-nitrophenyl)benzohydrazide

Description

Properties

IUPAC Name |

2-bromo-N'-(4-nitrophenyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O3/c14-12-4-2-1-3-11(12)13(18)16-15-9-5-7-10(8-6-9)17(19)20/h1-8,15H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGCMRVPWYNXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N’-(4-nitrophenyl)benzohydrazide typically involves the reaction of 2-bromobenzohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 2-bromo-N’-(4-nitrophenyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N’-(4-nitrophenyl)benzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products:

Substitution: Products with different substituents replacing the bromine atom.

Reduction: 2-amino-N’-(4-nitrophenyl)benzohydrazide.

Condensation: Various hydrazone derivatives.

Scientific Research Applications

2-bromo-N’-(4-nitrophenyl)benzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-bromo-N’-(4-nitrophenyl)benzohydrazide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-N'-(4-nitrophenyl)benzohydrazide with structurally related benzohydrazides, focusing on substituent effects, physicochemical properties, and biological activities.

Key Observations

Substituent Effects on Melting Points :

- Bromine and nitro groups enhance intermolecular interactions (e.g., halogen bonding, dipole-dipole), leading to higher melting points. For example, compound 2d (268.4°C) has a higher melting point than 17g (233–235°C), likely due to the nitroindole moiety .

- Hydroxy and methoxy groups (e.g., in compound from ) reduce melting points due to increased solubility in polar solvents.

Spectral Characteristics :

- The E-configuration of the hydrazone C=N bond is consistent across derivatives, confirmed by NMR coupling constants (e.g., J = 8.2 Hz in 2d ) and IR stretches (ν(C=N) ~1600 cm⁻¹) .

- Bromine substituents cause deshielding in aromatic protons, shifting ¹H-NMR signals upfield (e.g., δ 7.3–8.2 in 17g ) .

Biological and Catalytic Activities: Antimicrobial Activity: 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide exhibits potent antibacterial activity, attributed to the nitro group’s electron-withdrawing effects enhancing membrane penetration . Catalytic Potential: Brominated benzohydrazides are effective ligands in transition-metal complexes (e.g., vanadium and molybdenum), showing high activity in cyclohexane oxidation under mild conditions .

Structural and Crystallographic Insights: Derivatives with nitro groups (e.g., compound 2d) form extensive hydrogen-bonding networks (N-H⋯O/N), stabilizing crystal lattices and influencing solubility . Bromine atoms participate in weak non-covalent interactions (e.g., Br⋯O/Br), contributing to layered or chain-like supramolecular architectures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-bromo-N'-(4-nitrophenyl)benzohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzohydrazides and aldehydes/ketones. For example, 2-bromobenzohydrazide can react with 4-nitrobenzaldehyde under reflux in methanol, followed by purification via recrystallization. Characterization involves FTIR, NMR (¹H/¹³C), and mass spectrometry to confirm hydrazone bond formation and substituent positions .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- UV-Vis/FTIR : Confirms the presence of functional groups (e.g., C=O, N-H, NO₂) through characteristic absorption bands .

- NMR : Resolves aromatic proton environments and confirms substituent regiochemistry .

- X-ray crystallography : Provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for understanding solid-state behavior .

Q. How are in vitro biological activities (e.g., enzyme inhibition, cytotoxicity) evaluated for this compound?

- Methodological Answer :

- Enzyme assays : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition is quantified using Ellman’s method, with IC₅₀ values calculated from dose-response curves .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, MDA-MB-231) assess viability post-treatment, with comparisons to standard drugs like doxorubicin .

Advanced Research Questions

Q. How do computational approaches (DFT, molecular docking) clarify the mechanistic interactions of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity .

- Molecular docking : Simulates binding poses in enzyme active sites (e.g., AChE) using software like AutoDock Vina, identifying key interactions (hydrogen bonds, hydrophobic contacts) that correlate with experimental IC₅₀ values .

Q. What structural modifications enhance catalytic efficiency in metal complexes derived from this compound?

- Methodological Answer : Coordination with transition metals (e.g., Co²⁺, V⁵⁺) forms octahedral complexes that catalyze olefin epoxidation. The bromo and nitro groups stabilize metal centers via σ-donation, while bulky substituents modulate steric effects. Catalytic efficiency (TON = mmol product/mmol catalyst) is optimized by varying reaction conditions (solvent, oxidant) .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across substituted analogs?

- Methodological Answer :

- Comparative analysis : Substituents like -NO₂ (electron-withdrawing) vs. -OCH₃ (electron-donating) alter electronic density, affecting enzyme binding. For example, nitro groups enhance AChE inhibition but reduce solubility, requiring balanced lipophilicity .

- Statistical modeling : Multivariate regression correlates substituent parameters (Hammett σ, LogP) with bioactivity to identify critical functional groups .

Q. What crystallographic strategies address discrepancies in hydrogen-bonding patterns reported for hydrazide derivatives?

- Methodological Answer : Single-crystal XRD reveals intramolecular S(6) hydrogen bonds (N-H⋯O) and intermolecular interactions (e.g., C-Br⋯π). Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H, Br⋯H contacts), resolving packing ambiguities in polymorphic forms .

Q. How do experimental and theoretical lattice energies differ for hydrazide-based crystals, and what implications arise for material design?

- Methodological Answer : Lattice energies computed via DFT (using PBE functionals) are compared with experimental values from X-ray thermal parameters. Discrepancies highlight the role of weak interactions (van der Waals, halogen bonding) in stabilizing crystal structures, guiding the design of nonlinear optical (NLO) materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.